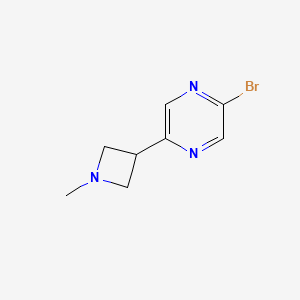
(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is an organic compound that belongs to the class of imidamides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butanimidamide Moiety: The butanimidamide group can be introduced through the reaction of the pyrazole derivative with an appropriate butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the imidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pyrazole ring may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanamide: Similar structure but lacks the imidamide moiety.
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimine: Similar structure but contains an imine group instead of the imidamide moiety.
Uniqueness
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is unique due to the presence of both the hydroxy group and the imidamide moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
N'-hydroxy-3-pyrazol-1-ylbutanimidamide |
InChI |
InChI=1S/C7H12N4O/c1-6(5-7(8)10-12)11-4-2-3-9-11/h2-4,6,12H,5H2,1H3,(H2,8,10) |
Clave InChI |
PDMUVEUOMFTIHL-UHFFFAOYSA-N |
SMILES isomérico |
CC(C/C(=N/O)/N)N1C=CC=N1 |
SMILES canónico |
CC(CC(=NO)N)N1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


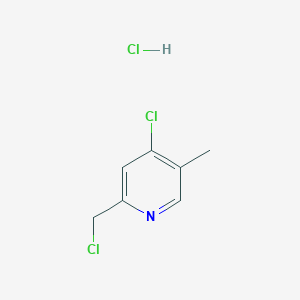
![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)

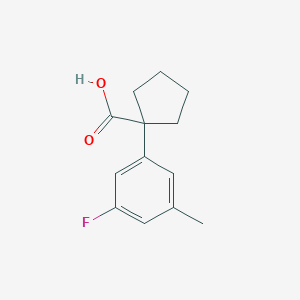


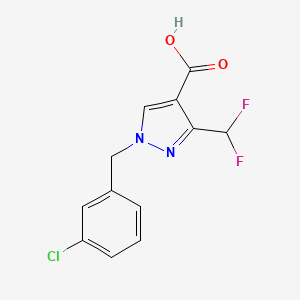

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)


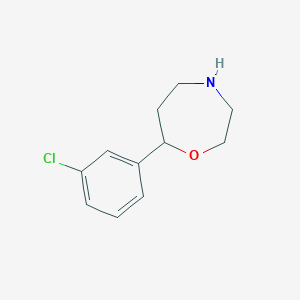
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
